FIREMASTER BP-6

Description

Evolution of Academic Inquiry on Persistent Organic Pollutants and Brominated Flame Retardants

The scientific community's interest in persistent organic pollutants (POPs) grew significantly in the mid-20th century as the environmental and health consequences of widespread industrial chemical use became more apparent. rsc.org These compounds, resistant to environmental degradation, are characterized by their ability to bioaccumulate in organisms and undergo long-range transport. ontosight.aiku.edu Early research focused on chlorinated compounds like PCBs, but the scope of academic inquiry has since expanded to include a wide array of substances, including brominated flame retardants (BFRs). ku.edunih.gov

BFRs, a class of chemicals added to various consumer products to reduce flammability, gained prominence in manufacturing in the 1970s. rti.orgenv-health.org However, their potential for environmental persistence and adverse health effects soon became a subject of concern and intensive study. rti.orgnih.gov The scientific investigation into BFRs has evolved to include the study of their presence in the environment, their toxicological profiles, and their impact on both wildlife and human health. env-health.orgnih.gov This has led to a more comprehensive understanding of the risks associated with this class of chemicals and has informed regulatory actions worldwide. sustainability-directory.com

Historical Context and Research Significance of FireMaster BP-6 Contamination Events

The most significant event involving this compound was the 1973 contamination incident in Michigan. wikipedia.orgbridgemi.com Michigan Chemical Corporation, a major producer of PBB-based flame retardants, accidentally mixed several thousand pounds of this compound with livestock feed. wikipedia.orgbridgemi.com This feed was then distributed to farms across the state, leading to the contamination of millions of farm animals, including cattle, pigs, sheep, and chickens. wikipedia.orgbridgemi.com

This incident had devastating consequences, resulting in the destruction of thousands of animals and widespread contamination of the food chain. bridgemi.comnih.gov An estimated 9 million Michigan residents were exposed to PBBs through the consumption of contaminated meat, milk, and eggs. bridgemi.com This large-scale public health crisis prompted the establishment of the Michigan PBB Registry in 1976 to track the long-term health effects on the exposed population. wikipedia.orgemory.edu The Michigan contamination event has since become a pivotal case study in environmental toxicology and public health, providing invaluable data for researchers studying the long-term impacts of PBB exposure. michigan.govumich.edu The incident underscored the potential for catastrophic environmental and economic damage from industrial chemical accidents and highlighted the need for stringent regulations and tracking of such substances. epa.gov

Overview of Polybrominated Biphenyls (PBBs) within Environmental Science Research

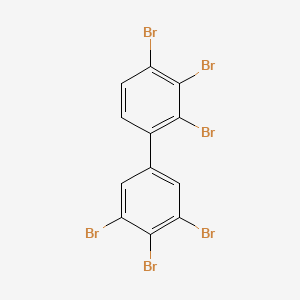

Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds where bromine atoms have replaced hydrogen atoms on the biphenyl (B1667301) structure. who.int There are 209 possible PBB congeners, though only a few were commercially produced and studied extensively. who.intcdc.gov PBBs were primarily used as additive flame retardants in plastics for products like televisions, textiles, and electronics. ontosight.aimichigan.gov

This compound is a commercial mixture of PBBs, not a single compound. nih.govresearchgate.net Its composition could vary between batches, but it was primarily composed of hexabromobiphenyl and heptabromobiphenyl congeners. wikipedia.orgwho.int Specifically, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) was a major component, constituting 60-80% of the mixture. who.intnih.gov Another significant component was 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310). wikipedia.orgwho.int

The chemical properties of PBBs, such as their low volatility and high lipid solubility, contribute to their persistence in the environment and their tendency to bioaccumulate in the fatty tissues of living organisms. who.intinchem.org Research has shown that PBBs are not readily metabolized and can remain in the body for many years. emory.eduinchem.org Due to their environmental persistence and potential for toxicity, the production of PBBs was voluntarily discontinued (B1498344) in the United States in the mid-1970s. epa.govpops.int

Detailed Research Findings

Table 1: Composition of this compound

| Component | Percentage in Mixture | Reference |

|---|---|---|

| Hexabromobiphenyl | 63% | epa.gov |

| 2,2',4,4',5,5'-hexabromobiphenyl | 60-80% | wikipedia.orgwho.int |

| Heptabromobiphenyl | 14% | epa.gov |

| 2,2',3,4,4',5,5'-heptabromobiphenyl | 12-25% | wikipedia.orgwho.int |

| Pentabromobiphenyl | 10% | epa.gov |

| Tetrabromobiphenyl | 2% | epa.gov |

Table 2: Timeline of the Michigan PBB Contamination Incident

| Date | Event | Reference |

|---|---|---|

| May 1973 | This compound is accidentally mixed with livestock feed at the Michigan Chemical Corp. plant. | bridgemi.com |

| Summer 1973 | Contaminated feed is distributed to farms in Michigan. | wikipedia.org |

| April 1974 | PBB is identified as the contaminant in the animal feed. | bridgemi.commichigan.gov |

| 1976 | The Michigan Department of Community Health establishes a PBB registry to monitor exposed residents. | wikipedia.org |

| 1976 | The manufacture of PBBs is discontinued in the United States. | michigan.govepa.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEAPJVBSINMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860744 | |

| Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84303-47-9 | |

| Record name | 2,3,3',4,4',5'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084303479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DFM7VA843 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Speciation and Isomer Characterization of Firemaster Bp 6

Component Analysis and Congeneric Composition of Commercial FireMaster BP-6 Mixtures

Commercial this compound, also known as FireMaster FF-1 when ground and mixed with an anti-caking agent, exhibits variability in its composition across different batches cdc.govnih.gov. Detailed analysis has revealed the presence of numerous PBB congeners, ranging from di- through octabrominated homologues cdc.gov.

Dominant Hexabromobiphenyl Congeners within this compound

The predominant PBB congener in this compound is 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), also known as PBB-153 researchgate.netcdc.govnih.govcdc.govnih.gov. This specific congener constitutes a significant portion of the mixture, typically ranging from 53.9% to 68.0% cdc.gov. PBB-153 is often used as the main congener for PBB quantification due to its high abundance, making up approximately 61% of the FireMaster FF-1 commercial product researchgate.net.

Identification of Minor PBB Congeners in this compound Formulations

Beyond the dominant PBB-153, this compound contains a diverse array of minor PBB congeners. A comprehensive analysis of one this compound lot (lot 7062) identified 22 distinct PBB congeners, including four tribromobiphenyls, five tetrabromobiphenyls, three pentabromobiphenyls, seven hexabromobiphenyls (in addition to PBB-153), and three heptabromobiphenyls nih.gov. The second most abundant congener identified is 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (BB 180), which can range from 7.0% to 27.3% of the mixture cdc.gov. Other identified minor components include 2,2',3,3',4,4',5,6'-octabromobiphenyl, 2,2',3,3',4,4',5,5'-octabromobiphenyl, 2,2',3,3',4,4',5,5',6-nonabromobiphenyl, and decabromobiphenyl (B1669990) nih.gov. Notably, certain coplanar and potentially more toxic congeners, such as 3,3',4,4'-tetrabromobiphenyl, 3,3',4,4',5-pentabromobiphenyl, and 3,3',4,4',5,5'-hexabromobiphenyl, have been found in lower abundances within this compound, at approximately 0.159%, 0.079%, and 0.294% respectively nih.gov.

Characterization of Polybrominated Naphthalene (B1677914) (PBN) Impurities in this compound

Polybrominated naphthalenes (PBNs) have been identified as minor components and contaminants within commercial this compound researchgate.netnih.govwho.int. These impurities are believed to originate from the bromination of naphthalene present as an impurity in industrial-grade biphenyl (B1667301) during the manufacturing process researchgate.net. While the exact isomeric composition of PBNs in this compound was initially largely unknown, studies have identified tetra-, penta-, and hexabromonaphthalenes nih.govepa.gov. Specifically, hexabromonaphthalene, a noted toxic contaminant, has been characterized as a 60:40 mixture of two closely related isomers: 1,2,3,4,6,7-hexabromonaphthalene (B1210115) and 2,3,4,5,6,7-hexabromonaphthalene (B1214009) nih.govcapes.gov.br. The presence of various isomers and congeners of PBNs is considered possible researchgate.net.

Structural Isomerism and Bromination Patterns of this compound Constituents

The biphenyl molecule, the core structure of PBBs, consists of two phenyl rings connected by a single carbon-carbon bond. The bromination patterns refer to the positions where bromine atoms are attached to these rings. There are 209 possible PBB congeners, each distinguished by the total number and specific positions of bromine atoms researchgate.netcdc.govwikipedia.org. The positions on the biphenyl rings are categorized as ortho (2, 2', 6, 6'), meta (3, 3', 5, 5'), and para (4, 4') iarc.fr. The ability of the benzene (B151609) rings to rotate around the 1,1' carbon bond further contributes to the structural diversity iarc.fr. The major congener, 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), exemplifies a specific bromination pattern with bromine atoms at the ortho, para, and meta positions on both rings. The presence of multiple isomers for each level of bromination (e.g., 42 hexabromobiphenyl isomers) highlights the complexity of the mixture wikipedia.org.

Analytical Advancements in the Characterization of this compound Isomers

Significant advancements in analytical techniques have been crucial for characterizing the complex composition of this compound. Early analyses utilized capillary gas chromatography (GC) and GC-mass spectrometry (MS) with reference standards to identify over 91% of the PBB components researchgate.net. The correlation between observed retention times of individual PBBs and expected retention times based on bromination degree and substituent orientation proved valuable researchgate.net.

More sophisticated methods, such as high-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS), have enabled the screening for trace impurities and provided specific information on components in complex mixtures like this compound epa.gov. This includes the analysis for polybrominated naphthalenes, polybrominated methylnaphthalenes, monochloropentabromobiphenyls, and tetrabromobiphenylenes epa.gov. Dynamically recorded, high-resolution, selected ion monitoring (SIM) combined with HRGC columns has been emphasized for providing specific information on trace impurities epa.gov. Column chromatographic techniques have also been developed to fractionate crude this compound into different fractions, allowing for the isolation and further characterization of individual isomers, such as highly purified 2,2',4,4',5,5'-hexabromobiphenyl nih.govnih.gov. Nuclear Magnetic Resonance (NMR), particularly high-field NMR, has been instrumental in determining the specific isomeric composition of impurities like hexabromonaphthalene capes.gov.br.

Environmental Occurrence and Global Distribution of Firemaster Bp 6

Sources and Pathways of FireMaster BP-6 Release into the Environment

The journey of this compound into the global environment is multifaceted, originating from distinct industrial activities, the lifecycle of consumer products, and unforeseen accidents.

The primary manufacturing source of this compound was the Michigan Chemical Corporation (later Velsicol Chemical Corporation) in St. Louis, Michigan. nih.govnih.gov During its production from 1970 to 1974, there were direct discharges of PBBs into the local environment. epa.gov Effluent from the plant contaminated the Pine River, with estimates of up to 0.25 pounds of PBBs being discharged per day. epa.gov This led to significant contamination of the river's water and sediment.

Airborne emissions also occurred during the manufacturing process. Air samples taken in the bagging area of the Michigan Chemical Corporation plant showed concentrations of this compound ranging from 0.016 to 0.032 mg/L during operation. nih.gov These industrial emissions represent a direct pathway for the entry of this compound into the atmosphere.

This compound was primarily used as a flame retardant in plastics for products such as television and radio housings, business machine casings, and industrial equipment. epa.gov Over the lifespan of these products, there is potential for the slow release of PBBs into the environment through volatilization and leaching.

A more significant pathway for diffuse release is the disposal of these consumer products. nih.gov When products containing this compound are discarded in landfills, the PBBs can leach into the surrounding soil and groundwater. researchgate.net The incineration of such waste can also lead to the atmospheric release of PBBs and potentially the formation of other toxic byproducts. epa.gov In 2018, it was estimated that the majority of durable goods in the United States, which includes electronics and appliances that historically contained such flame retardants, were landfilled (75.9% of small appliances). ifremer.fr

The most infamous release of this compound was the 1973 Michigan PBB contamination incident. nih.govnih.gov A mix-up at the Michigan Chemical Corporation plant led to this compound being mistaken for a magnesium oxide cattle feed supplement, NutriMaster. nih.gov This resulted in the contamination of livestock feed that was distributed to farms across Michigan. nih.gov Consequently, millions of farm animals were contaminated, leading to the entry of PBBs into the human food chain through meat, dairy products, and eggs. nih.gov The disposal of an estimated 30,000 cattle, 4,500 pigs, 1,500 sheep, and 1.5 million chickens, along with contaminated feed and other agricultural products, created significant legacy contamination sites, primarily in a sanitary landfill in Wexford County, Michigan. epa.gov

The former manufacturing site in St. Louis, Michigan, also represents a significant legacy contamination site. nih.gov The area and the adjacent Pine River remain contaminated with PBBs, serving as a long-term source of these pollutants to the local and regional environment. nih.gov

Geographic Distribution of this compound in Environmental Compartments

The persistence and physical-chemical properties of this compound have facilitated its transport and distribution far from its original sources, leading to its detection in various environmental media on a global scale.

Once released into the atmosphere, PBBs can attach to airborne particulate matter, which allows for their long-range transport. nih.gov This atmospheric mobility is a key factor in the global distribution of these compounds. iarc.fr Evidence suggests that PBBs, like other persistent organic pollutants (POPs), can be transported over vast distances, reaching remote areas such as the Arctic and Antarctic. epa.govresearchgate.net

Studies on related brominated flame retardants, polybrominated diphenyl ethers (PBDEs), have shown their presence in the atmosphere of remote regions, indicating that similar transport mechanisms are plausible for PBBs. researchgate.net The deposition of these airborne particles, through both wet (rain and snow) and dry processes, leads to the contamination of terrestrial and aquatic ecosystems far from industrial centers.

Atmospheric Concentrations of PBB-153 (a major congener in this compound)

| Location | Year of Sampling | Concentration (pg/m³) | Source |

|---|---|---|---|

| Michigan, USA (near former plant) | Not Specified | Up to 32,000 | nih.gov |

| Remote sites (general) | Various | Comparable to other POPs | iarc.fr |

Aquatic environments have become significant sinks for this compound and other PBBs. Direct industrial discharges, runoff from contaminated land, and atmospheric deposition all contribute to the contamination of freshwater and marine systems.

In Michigan, the Pine River and downstream waters, including the Saginaw River and Saginaw Bay, show significant PBB contamination in water and sediments. Due to their low water solubility and tendency to bind to organic matter, PBBs accumulate in sediments, creating a long-term reservoir of contamination. nih.gov

Globally, PBBs have been detected in various marine environments. A study on marine biota from the North Sea, Baltic Sea, and coastal waters of Iceland and North America found detectable levels of hexabromobiphenyls, with PBB-153 being a dominant congener in North American samples. epa.gov This suggests that PBBs from North American sources, such as this compound, have been transported to these marine ecosystems. epa.gov While specific data for this compound in other parts of the world, such as Asia, South America, and Africa, is limited, the presence of other PBBs and similar POPs in these regions indicates the potential for global distribution. nih.gov

PBB-153 Concentrations in Aquatic Sediments

| Location | Year of Sampling | Concentration (ng/g dry weight) | Source |

|---|---|---|---|

| Pine River, Michigan, USA | 2008 | Up to 1,200 | |

| European Marine Sediments (general) | 2003-2004 | Low concentrations detected | researchgate.net |

Terrestrial System Contamination (e.g., Soil, Sediment)

This compound and its constituent PBBs exhibit strong binding affinity to soil and sediment particles. epa.govepa.gov This characteristic reduces their mobility in soil and water but makes terrestrial systems significant sinks for this contaminant. epa.gov The primary sources of terrestrial contamination include historical industrial releases and the disposal of contaminated animal wastes. epa.gov

Research following the major PBB contamination incident in Michigan in the 1970s provides specific insights into the levels of contamination in terrestrial environments. A study of 28 fields that had received manure from highly contaminated dairy herds revealed a wide range of PBB concentrations in the soil. researchgate.net While two fields had no detectable levels, the majority showed contamination, with five fields having concentrations between 153 and 371 parts per billion (ppb). researchgate.net

PBB Concentrations in Michigan Farm Soils

| PBB Concentration Range (ppb) | Number of Fields |

|---|---|

| Not Detectable | 2 |

| 0.0 - 8.0 | 15 |

| 14 - 102 | 6 |

| 153 - 371 | 5 |

Source: Adapted from research on fields receiving manure from contaminated herds. researchgate.net

Sediments in watersheds with historical PBB releases also show significant contamination. A study in the Saginaw River watershed in Michigan detected the PBB congener BB-153, a major component of this compound, in both floodplain soils and river sediments. nih.gov An elevated concentration of 13.5 ng/g (dry weight) was found in the floodplain soil of the Pine River, a tributary where a PBB manufacturing plant was located. nih.gov Sediment concentrations of BB-153 were found to decrease downstream from the original contamination source, with a concentration of 4.7 ng/g (dry weight) detected at the mouth of the Saginaw River. nih.gov The presence of PBBs in sediments is a long-term concern, as anaerobic microorganisms present in these environments have been shown to be capable of reductively debrominating the this compound mixture, altering its composition. nih.govresearchgate.net

BB-153 Concentrations in Saginaw River Watershed

| Location | Sample Type | Concentration (ng/g, dry weight) |

|---|---|---|

| Pine River | Floodplain Soil | 13.5 |

| Saginaw River Mouth | Sediment | 4.7 |

Source: Data from a study on the Saginaw River watershed. nih.gov

Temporal Trends in this compound Environmental Concentrations

Due to this persistence, PBBs can still be detected in the environment decades after their initial release. Human biomonitoring data provides an indirect measure of these persistent environmental concentrations. PBBs are known to have a long half-life in the human body, estimated to be between 10 to 15 years. michigan.gov Studies of the Michigan population exposed during the 1970s contamination event show that PBBs, particularly the congener PBB-153, remain detectable in their blood more than 40 years later. researchgate.netnih.gov

Environmental Fate and Transformation Mechanisms of Firemaster Bp 6

Persistence and Environmental Longevity of FireMaster BP-6 Congeners

Polybrominated biphenyls (PBBs) are classified as persistent organic pollutants (POPs) due to their high resistance to degradation and their capacity for bioaccumulation and long-range environmental transport. nih.govnih.govuni.luuni.luberkeley.eduresearchgate.net Once released into the environment, PBBs, including the congeners found in this compound, exhibit significant longevity. They are strongly adsorbed by soil and sediment, which limits their mobility and results in negligible leaching into groundwater. uni.luresearchgate.netnih.gov

Studies have demonstrated that PBBs can persist in soils for several years. For instance, soil samples from a former PBB manufacturing site analyzed years after an accidental release still contained PBBs, although the congener composition had changed, indicating some partial degradation. who.int In biological systems, PBBs exhibit long half-lives, with reported values of 11-29 years in females. asm.org This persistence underscores the long-term environmental presence and potential for exposure to this compound congeners.

Abiotic Transformation Pathways of this compound

Abiotic processes, such as photolysis and thermolysis, play a role in the environmental transformation of this compound, leading to the formation of various degradation products.

Photolytic Degradation and Debromination Processes

Photolytic degradation is considered an important environmental degradation pathway for PBBs. mdpi.com Under laboratory conditions, PBBs, including those in this compound, are readily degraded by ultraviolet (UV) radiation. inchem.orgsci-hub.se This process typically involves the cleavage of bromine atoms from the biphenyl (B1667301) structure, leading to the formation of debrominated and oxygenated biphenyl products. sci-hub.se Photodegradation of the commercial FireMaster mixture has been observed to decrease the concentrations of more highly substituted PBB congeners. inchem.org While biphenyl, the fully debrominated product, has been detected after the photolysis of this compound, its presence is usually in small quantities. inchem.org The specific order of debromination (e.g., ortho, meta, or para positions) can vary depending on the PBB congener and its substitution pattern. mdpi.com

Thermolytic Transformation and By-product Formation

The thermal transformation of this compound is influenced by temperature and oxygen availability. Pyrolysis of this compound in the absence of oxygen at high temperatures (600-900 °C) leads to the formation of bromobenzenes and lower brominated biphenyls. Notably, under these conditions, polybrominated furans were not detected. inchem.org However, the co-pyrolysis of this compound with other materials, such as polyvinyl chloride (PVC) at 800 °C, can result in the formation of mixed bromochlorobiphenyls. inchem.org More broadly, the combustion of brominated flame retardants is known to produce unintentional brominated by-products, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are of significant environmental and toxicological concern due to their structural and toxicological similarities to chlorinated dioxins and furans. researchgate.netacs.orgresearchgate.net

Biotic Transformation Pathways of this compound

While PBBs are generally resistant to biodegradation under aerobic conditions, anaerobic environments facilitate their microbial transformation, primarily through reductive debromination. uni.lu

Oxidative Biotransformation in Environmental Matrices

Oxidative biotransformation represents another crucial pathway for the environmental breakdown of this compound and other BFRs. This process often involves the addition of oxygen atoms or the removal of hydrogen atoms, leading to more polar and potentially more degradable products.

Enzymatic Oxidation in Biota: In biological systems, BFRs are known to undergo oxidative debromination and oxidative cytochrome P450 (CYP) enzyme-mediated biotransformation researchgate.netnih.gov. Phase I oxidative metabolism is a recognized degradation pathway in various organisms researchgate.netuantwerpen.be. For this compound, studies in mammals have shown that it can be metabolized to produce hydroxylated degradation products nih.gov. For example, a specific metabolite, 6-hydroxy-2,2',4,4',5,5'-hexabromobiphenyl (hydroxy-HBB), was identified in the feces of dogs exposed to this compound nih.govinchem.org. While this observation was made in an animal model, the authors noted that microbial metabolism within the gut could contribute to its formation inchem.org.

In Vitro Metabolic Studies: In vitro investigations using liver microsomes from rats exposed to 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (BB-153), the main component of this compound, demonstrated the formation of three primary metabolic fractions: lipophilic ether-soluble polar metabolites, trichloroacetic acid (TCA) soluble conjugates, and macromolecular adducts nih.gov. These findings highlight the complexity of oxidative pathways, which can lead to both detoxification products (metabolites and conjugates) and potentially harmful macromolecular adducts nih.gov.

Thermal Oxidative Degradation: Under elevated temperatures, such as those encountered during smouldering, incineration, or uncontrolled fires, this compound can undergo thermal oxidative degradation. This process leads to the formation of brominated products of incomplete combustion (BPICs), which include brominated benzenes and phenols, among other brominated aromatics researchgate.net. While this is a high-temperature process, it represents a significant oxidative transformation mechanism for BFRs in specific environmental scenarios.

Table 2: Oxidative Biotransformation Products and Pathways of this compound (BB-153) (Note: This table is presented in a static format. In an interactive environment, users could sort, filter, or expand details.)

| Parent Compound (Major Component of this compound) | Transformation Pathway | Representative Product(s) | Environmental Matrix/Context | Reference |

| This compound (Mixture) | Metabolism (in mammals) | Hydroxylated degradation products | Biota (e.g., dog feces) | nih.govnih.govinchem.org |

| 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) | In vitro Metabolism (rat liver microsomes) | Lipophilic ether-soluble polar metabolites, TCA soluble conjugates, Macromolecular adducts | Biological (in vitro) | nih.gov |

| PBBs (General) | Photolysis | Oxidative products (less specified) | Aqueous solution | cdc.gov |

| BFRs (General) | Thermal Oxidation | Brominated benzenes, phenols, other brominated aromatics | High-temperature environments (e.g., fires) | researchgate.net |

Ecological Transfer and Bioavailability of Firemaster Bp 6

Bioaccumulation Dynamics of FireMaster BP-6 in Aquatic Biota

PBBs, being lipophilic, have a tendency to accumulate in the fatty tissues of living organisms. inchem.org In aquatic environments, PBBs can be transported from water to aquatic organisms, leading to bioconcentration. pops.int

The bioaccumulation of PBBs in aquatic organisms is well-documented, with brominated biphenyls having six or fewer bromine atoms showing a tendency to bioconcentrate. cdc.gov Data on the bioconcentration of PBBs in fish have shown variability. pops.int For instance, fathead minnows exposed to water with less than 0.1 μg/l of PBBs concentrated these substances in their bodies by more than 10,000-fold within a two-week period. pops.int

Experimentally determined bioconcentration factors (BCFs) for hexabromobiphenyl in the whole body of fathead minnows reached 18,100 after a 32-day exposure. pops.int Generally, measured weight-based BCF values for hexabromobiphenyl range from 4,700 to 18,100. pops.int Bioaccumulation factors (BAFs), which account for uptake from all environmental sources, have also been reported to be high for components of this compound. gdut.edu.cn Studies have shown that BAFs increase at higher trophic levels for many species. umich.edu

Once absorbed, PBBs are distributed throughout the body tissues, with a notable preference for storage in adipose tissue. cdc.gov In studies on mice fed this compound, the highest concentrations of hexabromobiphenyl were found in perithymic and perirenal fat, followed by the adrenal glands, thymus gland, liver, and stomach. nih.gov In fish, PBBs have been found to accumulate to a greater extent in the liver than in muscle tissues. researchgate.net

Biomagnification Potential of this compound through Trophic Levels

This compound components have a high potential for biomagnification, meaning their concentration increases in organisms at successively higher levels in a food chain. pops.int

PBBs have been detected in predatory animals and fish-eating birds, indicating trophic transfer from the consumption of contaminated food. cdc.gov Following the accidental contamination of cattle feed in Michigan, PBBs entered the terrestrial food chain, affecting a large number of farm animals. sci-hub.se

In aquatic ecosystems, PBBs exhibit biomagnification similar to that of PCBs. pops.int Studies have shown that PBBs can biomagnify along the marine food chain, with indications of a higher biomagnification potential than polybrominated diphenyl ethers (PBDEs). pops.int Trophic magnification factors greater than 1, which signify biomagnification, have been reported for hexabromobiphenyl (HBB) in freshwater food webs. gdut.edu.cn The transfer of PBBs has been observed in both benthic and pelagic food webs. pops.int

Uptake and Translocation of this compound in Terrestrial Flora

The transport of PBBs from soil to plants via translocation is considered insignificant. cdc.gov Studies on various plants, including corn, soybeans, radishes, carrots, and onions, have shown an absence of significant uptake and translocation of PBBs. sci-hub.senih.gov While minor uptake was observed in carrot roots, there was no evidence of translocation to the tops of the plants. cdc.gov Autoradiograms of corn and soybean seedlings grown in hydroponic solutions containing 14C-PBB showed no movement of the compound to the plant tops. nih.gov Similarly, no PBBs were detected in the leaf whorls of corn that contained dust from PBB-contaminated soil. nih.gov

Metabolic Fate and Biotransformation of this compound in Animal Models

This compound, a commercial mixture of polybrominated biphenyls (PBBs), undergoes biotransformation in animal models, although its persistence is also a notable characteristic. rug.nlcdc.gov The metabolic processes primarily involve enzymatic conversion in the liver, leading to the formation of more polar metabolites that can be more readily excreted from the body. nih.govsci-hub.se The extent and nature of this metabolism are influenced by the specific PBB congeners present in the mixture and the animal species being studied. rug.nlsci-hub.se

The primary component of this compound is 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153). nih.govnih.gov The metabolic fate of this and other congeners within the mixture has been the subject of various animal studies. These investigations have revealed that while some PBBs are metabolized, many are resistant to degradation and tend to accumulate in fatty tissues. rug.nlcdc.gov

Hepatic Metabolism and Hydroxylated Metabolite Formation

The liver is the principal site of metabolism for PBBs from this compound. nih.govsci-hub.se In mammalian models, the biotransformation process involves the formation of hydroxylated metabolites. nih.govnih.gov This metabolic route is analogous to that observed for the structurally related polychlorinated biphenyls (PCBs). sci-hub.se The enzymatic reactions are catalyzed by the cytochrome P-450 monooxygenase system located in the hepatic microsomes. msu.eduepa.gov

Research has shown that the crude this compound mixture is metabolized in mammals to produce these hydroxylated degradation products. nih.govnih.gov For instance, in studies with dogs fed this compound, a specific metabolite, identified as 6-hydroxy-2,2',4,4',5,5'-hexabromobiphenyl, was found in the feces. inchem.org The formation of such metabolites is a critical step in detoxification, as the addition of a hydroxyl group increases the water solubility of the compound, facilitating its eventual excretion. epa.gov However, in vitro metabolism studies indicate that PBBs can only be metabolized by certain induced microsomes if they possess adjacent, non-brominated carbon atoms at the meta and para positions of the biphenyl (B1667301) bridge on at least one ring. rug.nl

| Parent Compound | Animal Model | Metabolite Identified | Finding |

| This compound | Mammals | Hydroxylated degradation products | Crude this compound is metabolized to form hydroxylated compounds. nih.govnih.gov |

| This compound | Dogs | 6-hydroxy-2,2',4,4',5,5'-hexabromobiphenyl | A specific hydroxylated metabolite was identified in the feces. inchem.org |

Enzyme Induction Studies in Model Organisms

This compound and its constituent PBBs are recognized as potent inducers of hepatic microsomal enzymes. nih.govsci-hub.se This induction involves an increase in the synthesis of cytochrome P-450 enzymes, which are central to the metabolism of a wide range of foreign compounds. epa.gov this compound is characterized as a "mixed-type" inducer, meaning it elevates the activity of multiple forms of cytochrome P-450, including those induced by phenobarbital (B1680315) (PB) and those induced by 3-methylcholanthrene (B14862) (MC). cdc.govumich.edu

Studies in laboratory rodents have demonstrated that this compound significantly induces the aryl hydrocarbon hydroxylase (AHH) system. nih.govsci-hub.se The induction profile varies depending on the specific PBB congeners. For example, the two major components, 2,2',4,4',5,5'-hexabromobiphenyl and 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310), are primarily phenobarbital-type inducers. umich.edu In contrast, other minor components, such as 2,3,3',4,4',5-hexabromobiphenyl, are potent 3-methylcholanthrene-type inducers of cytochrome P-448. umich.edu This mixed induction capacity complicates the toxicological profile of the commercial mixture. cdc.govumich.edu

Research in aquatic species, such as rainbow trout, has also confirmed the enzyme-inducing properties of this compound. nih.gov In these fish, the commercial mixture caused marked elevations in the dealkylation of ethoxycoumarin and ethoxyresorufin, activities associated with cytochrome P-448 induction. nih.gov Electrophoretic analysis of liver microsomes from treated trout showed an intensified protein band characteristic of P-448 induction. nih.gov

| Model Organism | Inducer | Enzyme System Affected | Type of Induction |

| Rats (Immature Male Wistar) | This compound | Aryl Hydrocarbon Hydroxylase (AHH) | Mixed-type (PB + MC) nih.govumich.edu |

| Rats | 2,2',4,4',5,5'-hexabromobiphenyl | Cytochrome P-450 | Phenobarbital (PB)-type umich.edu |

| Rats | 2,3,3',4,4',5-hexabromobiphenyl | Cytochrome P-448 | 3-Methylcholanthrene (MC)-type umich.edu |

| Rainbow Trout | This compound | Cytochrome P-448 associated MFOs | Marked elevation of specific dealkylations nih.gov |

Excretion Pathways and Depuration Rates in Biological Systems

The excretion of this compound and its metabolites from biological systems is generally a slow process. nih.gov The primary route of elimination for PBBs is via the bile, leading to excretion in the feces. sci-hub.se However, the rate of excretion is often low, contributing to the bioaccumulation of these persistent compounds. rug.nlnih.gov

| Animal Model | Primary Excretion Route | Other Excretion Routes | Depuration Characteristic |

| General | Bile into feces sci-hub.se | Hair and skin oil secretions sci-hub.se | Slow excretion and long half-life. nih.gov |

| Lactating Mammals | Bile into feces sci-hub.se | Milk sci-hub.senih.gov | Milk is a major route of elimination. sci-hub.se |

| Egg-laying Birds | Bile into feces sci-hub.se | Eggs sci-hub.se | Eggs are a major route of elimination. sci-hub.se |

Research Methodologies for Firemaster Bp 6 Analysis

The analysis of FireMaster BP-6, a complex mixture of polybrominated biphenyls (PBBs), in environmental samples requires sophisticated and precise methodologies. Due to its persistence and potential for bioaccumulation, accurate detection and quantification are crucial for environmental monitoring and research. The analytical process encompasses several critical stages, from sample collection and preparation to instrumental analysis.

Socio Environmental and Regulatory Science Perspectives on Firemaster Bp 6

Regulatory Frameworks and Scientific Assessments of PBBs and FireMaster BP-6

Polybrominated biphenyls (PBBs), the class of chemicals to which this compound belongs, have been subject to significant scientific assessment and stringent regulatory action both nationally and internationally due to their persistence, bioaccumulation, and toxic properties. iisd.orgscienceopen.com this compound was a commercial mixture consisting primarily of hexabromobiphenyl, used as a flame retardant in plastics and synthetic fibers. epa.govnih.govrsc.org

Internationally, PBBs are listed under the Stockholm Convention on Persistent Organic Pollutants (POPs). iisd.org This global treaty aims to protect human health and the environment by eliminating or restricting the production and use of POPs. iisd.orgpops.intundp.org PBBs are included in Annex A of the convention, which calls for the elimination of their production, use, import, and export. iisd.orgpops.int The Basel Convention's technical guidelines also provide guidance on the environmentally sound management of wastes containing PBBs. pops.intbrsmeas.org

In the United States, the manufacture of PBBs was banned in 1976 following a major agricultural contamination incident in Michigan in 1973, where FireMaster was accidentally mixed into animal feed. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has not established a chronic oral reference dose (RfD) for PBBs but has calculated screening levels for their presence in soil, air, and water. epa.gov Several states, including Michigan, have established their own soil standards for PBBs. epa.gov

Scientific bodies have classified PBBs based on their potential health risks. The International Agency for Research on Cancer (IARC) categorizes PBBs as "probably carcinogenic to humans" (Group 2A). epa.govpops.intepa.gov Similarly, the U.S. Department of Health and Human Services (DHHS) states that PBBs are "reasonably anticipated to be human carcinogens" based on sufficient evidence from animal studies. epa.govepa.govcdc.gov

In Europe, PBBs are regulated under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework. europa.eu The European Chemicals Agency (ECHA) identifies PBBs as substances subject to restriction. europa.eu The European Food Safety Authority (EFSA) has conducted scientific opinions on PBBs in food, concluding that while dietary exposure for the general European population is of low concern due to declining environmental concentrations, the substances themselves are toxic, with the liver being a primary target. europa.eu

Regulatory and Scientific Assessment of PBBs

| Organization/Treaty | Action/Classification | Key Findings/Mandate |

|---|---|---|

| Stockholm Convention | Listed in Annex A (Elimination) | Requires parties to eliminate production, use, import, and export of PBBs. iisd.orgpops.int |

| U.S. EPA | Banned manufacturing in 1976 | Regulates PBBs as hazardous substances and provides screening levels for environmental media. epa.govepa.gov |

| IARC | Group 2A: Probably carcinogenic to humans | Classification based on sufficient evidence of carcinogenicity in experimental animals. epa.govpops.intepa.gov |

| U.S. DHHS (NTP) | Reasonably anticipated to be a human carcinogen | Based on sufficient evidence of carcinogenicity from studies in animals. epa.govepa.govcdc.gov |

| EU REACH/ECHA | Substance subject to restriction | Manages risks from chemicals and provides for their safe use. europa.eu |

| EFSA | Scientific Opinion on risks | Identified liver toxicity as a critical effect but concluded current dietary risk is low in Europe. europa.eu |

Development of Environmental Monitoring Programs for this compound

Given the persistence of this compound and other PBBs in the environment, monitoring programs are essential for assessing the extent of contamination and ensuring the effectiveness of management strategies. bp.com The development of such programs involves a systematic approach to sample collection, analysis, and data interpretation from various environmental compartments, including soil, sediment, water, air, and biota. epa.govbp.com

Key components of an environmental monitoring program for this compound include:

Site Characterization: Identifying and mapping areas of historical contamination, such as former manufacturing sites, disposal landfills, and agricultural lands affected by incidents like the 1973 Michigan contamination. cdc.gov

Sample Collection: Systematic collection of samples from different environmental media. PBBs are hydrophobic and tend to bind strongly to soil and sediment particles, making these critical matrices for monitoring. epa.gov

Analytical Detection: Utilizing sensitive analytical methods to detect and quantify PBB congeners. The most common and effective methods involve gas chromatography (GC) combined with either an electron capture detector (ECD) or mass spectrometry (MS). epa.govepa.govinchem.org High-resolution gas chromatography allows for the separation and identification of specific PBB congeners. inchem.org

Long-Term Monitoring: Establishing a consistent, long-term schedule for data collection to track changes in contaminant concentrations over time. bp.com This helps in understanding the fate and transport of PBBs and assessing the risk of exposure to human and ecological receptors. bp.com

Regulatory Compliance: Monitoring programs are often driven by regulatory requirements to ensure compliance with established environmental quality standards and cleanup levels. pbbs.comgsa.gov Agencies like the EPA work with state partners to monitor and enforce these regulations. pbbs.com

The data generated from these programs inform risk assessments, guide remediation efforts, and help public health officials issue advisories when necessary.

Research on Remediation Strategies for this compound Contaminated Sites

Research into remediation strategies for sites contaminated with this compound has focused on methods to degrade or contain the compound, addressing its persistence in soil and sediment. These strategies can be broadly categorized into bioremediation and physical/chemical technologies.

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic forms. uwf.edu For PBBs, research has primarily focused on reductive debromination by anaerobic microorganisms. nih.gov Studies have shown that anaerobic bacteria isolated from sediments, including some contaminated with PCBs, can remove bromine atoms from the PBB molecule. nih.govresearchgate.net

Physical and Chemical Treatment Technologies

Physical and chemical treatment technologies offer alternative or complementary approaches to bioremediation.

Reductive Debromination with Zero-Valent Iron (ZVI): This is a chemical degradation method where ZVI acts as an electron donor to facilitate the removal of bromine atoms from the PBB molecule. Nanoscale ZVI has a larger surface area, which can enhance the reaction rate. epa.gov

Photolytic Decomposition: PBBs are susceptible to degradation when exposed to ultraviolet (UV) light. epa.gov Photolysis can cause the stepwise removal of bromine atoms, a process known as photolytic debromination. epa.govcdc.gov However, this process is generally limited to surface contamination where sunlight can penetrate.

Thermal Treatment: Incineration at high temperatures is a potential method for destroying PBBs. However, incomplete combustion or pyrolysis at lower temperatures can lead to the formation of other hazardous compounds, such as polybrominated dibenzofurans (PBDFs) and mixed bromo-chloro biphenyls if chlorine is present. inchem.org

Containment and Disposal: For heavily contaminated soils and sediments, physical containment methods such as capping or disposal in secure hazardous waste landfills are employed to prevent the further spread of the contaminants. lookchem.com

Remediation Strategies for this compound

| Strategy | Category | Principle of Action |

|---|---|---|

| Anaerobic Microbial Degradation | Bioremediation | Uses anaerobic bacteria to remove bromine atoms from the PBB molecule via reductive debromination. nih.govresearchgate.net |

| Zero-Valent Iron (ZVI) | Chemical | ZVI serves as an electron donor to chemically reduce PBBs, stripping them of bromine atoms. epa.gov |

| Photolysis | Physical/Chemical | Utilizes UV radiation from sunlight to break the carbon-bromine bonds, degrading the PBBs. epa.gov |

| Incineration | Physical/Chemical | High-temperature destruction of the PBB molecule, though it carries a risk of forming toxic byproducts. inchem.org |

| Secure Landfilling | Physical | Containment of contaminated materials in engineered landfills to prevent environmental release. lookchem.com |

Comparative Environmental Behavior of this compound with Other Legacy and Novel Flame Retardants

The environmental behavior of this compound (a PBB mixture) is best understood by comparing it to other halogenated flame retardants, particularly legacy compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), as well as emerging novel flame retardants.

PBBs vs. PCBs: PBBs are structurally the bromine analogues of PCBs and share many similar properties. epa.govepa.gov Both are chemically stable, persistent in the environment, hydrophobic (water-insoluble), and lipophilic (fat-soluble), which leads to strong bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. iisd.orgepa.gov The accidental contamination in Michigan with this compound mirrored many of the environmental and health concerns previously associated with widespread PCB contamination. scienceopen.com

PBBs vs. PBDEs: Following the restriction of PBBs, the use of PBDEs as flame retardants increased significantly. scienceopen.com PBDEs share a similar fate in the environment, characterized by persistence, bioaccumulation, and long-range transport. cpcb.nic.in Like PBBs, they have been detected in environmental samples and human tissues worldwide, long after their use was curtailed in some regions. scienceopen.com Both classes of compounds are considered endocrine disruptors and are associated with neurodevelopmental toxicity in animal studies. epa.gov

PBBs vs. Novel Flame Retardants: As legacy flame retardants like PBBs and some PBDEs have been phased out, numerous novel flame retardants (NFRs) have been introduced as replacements. Examples include hexabromocyclododecane (HBCDD) and decabromodiphenyl ethane (B1197151) ("Dechlorane Plus"). scienceopen.com However, there is growing scientific evidence that many of these replacements also exhibit properties of concern, such as persistence and bioaccumulation. scienceopen.com The "San Antonio Statement" from 2010, signed by numerous scientists, highlighted concerns that many brominated and chlorinated flame retardants, including newer ones, may not be safer alternatives and often lack adequate toxicological data before widespread use. scienceopen.com Compared to many NFRs, the environmental behavior of PBBs is better documented, largely due to the major contamination incident that prompted extensive research. scienceopen.comrsc.org

Comparison of Environmental Behavior of Flame Retardants

| Flame Retardant Class | Example(s) | Key Environmental Properties | Regulatory Status |

|---|---|---|---|

| PBBs | This compound | High persistence, bioaccumulation, and toxicity. iisd.orgscienceopen.com Structurally similar to PCBs. epa.gov | Banned/Restricted Globally (Stockholm Convention). iisd.org |

| PCBs | Aroclor | High persistence, bioaccumulation, and toxicity. Widespread environmental contaminants. iisd.org | Banned/Restricted Globally (Stockholm Convention). iisd.org |

| PBDEs | DecaBDE | Persistent, bioaccumulative, and toxic. Long-range transport potential. scienceopen.comcpcb.nic.in | Some congeners listed under Stockholm Convention; others restricted nationally. |

| Novel BFRs | HBCDD, Dechlorane Plus | Many show persistence and bioaccumulation. Often lack comprehensive toxicity data. scienceopen.com | Varies; some (like HBCDD) are now being restricted internationally. |

Future Directions in Firemaster Bp 6 Research

Elucidation of Unidentified FireMaster BP-6 Transformation Products

While this compound is known to be highly persistent, it undergoes slow transformation in the environment through processes like photodegradation, microbial action, and metabolism in organisms. nih.govinchem.org Research has identified some degradation products, primarily lower-brominated PBBs formed through debromination. For instance, soil samples from a former PBB manufacturing site in Michigan showed evidence of degradation, with principal products identified as 2,3',4,4',5-pentabromobiphenyl, 2,2',4,4',5-pentabromobiphenyl, and two unidentified tetrabromobiphenyls. cdc.govtandfonline.comnih.gov

However, a significant knowledge gap remains regarding the full spectrum of transformation products. The combustion or incineration of PBB-containing materials can potentially form polybrominated dibenzofurans (PBDFs), which may pose a greater risk than the parent compounds. nih.gov Similarly, metabolic processes in organisms can produce hydroxylated PBBs. nih.gov Future research must prioritize the identification and toxicological characterization of these and other yet-unidentified byproducts from various environmental pathways. This will provide a more complete picture of the long-term risks associated with this compound contamination. nih.gov

Table 1: Known and Potential Transformation Pathways and Products of this compound

| Transformation Pathway | Known / Identified Products | Research Gaps / Unidentified Products |

|---|---|---|

| Photodegradation | Lower brominated PBBs (e.g., pentabromobiphenyls, tetrabromobiphenyls). cdc.govtandfonline.comnih.gov | Complete characterization of all photolytic byproducts and their relative abundance. |

| Microbial Degradation (Anaerobic) | Debromination at meta and para positions, resulting in less brominated congeners. nih.govnih.gov | Identification of microorganisms responsible and elucidation of ortho-debromination pathways. nih.gov |

| Metabolism (in vivo) | Hydroxylated degradation products. nih.gov | Comprehensive profiling of all metabolic byproducts across different species. |

| Combustion / Pyrolysis | Lower brominated biphenyls. cdc.gov | Systematic identification of polybrominated dibenzofurans (PBDFs) and other highly toxic byproducts under various incineration conditions. nih.gov |

Advanced Modeling of this compound Environmental Transport and Fate

Predicting the movement and ultimate fate of this compound in the environment is crucial for risk assessment and remediation strategies. Current understanding indicates that PBBs bind strongly to soil and sediment, limiting their mobility in water but allowing for atmospheric transport when attached to particulate matter. epa.gov

Future research should focus on developing more sophisticated, multi-compartment environmental models. wiley.comresearchgate.net These advanced models should:

Incorporate Congener-Specific Data: Different PBB congeners within the this compound mixture have varying physical-chemical properties, affecting their transport and fate. cdc.gov Models should move beyond treating PBBs as a single entity and instead simulate the behavior of individual, high-priority congeners.

Integrate Transformation Pathways: Models must account for the formation and subsequent transport of the transformation products discussed in the previous section.

Improve Bioaccumulation and Trophic Transfer Dynamics: While it is known that PBBs bioaccumulate, particularly in fatty tissues, refining the parameters that govern their transfer through aquatic and terrestrial food webs is essential for accurately predicting concentrations in higher-level organisms. researchgate.net

Utilize Advanced Computational Tools: Employing tools like fugacity-based models can provide a more dynamic understanding of how PBBs partition between air, water, soil, and biota over long time scales. researchgate.net

These models will serve as critical tools for predicting long-term environmental concentrations and identifying potential hotspots of accumulation. researchgate.netepa.gov

Long-term Ecological Monitoring and Trend Analysis

Given the high persistence of PBBs, long-term ecological monitoring is indispensable for tracking their environmental concentrations and understanding their lasting impact. cdc.govinchem.org Monitoring programs provide the empirical data needed to validate and refine the environmental fate models described above.

Future monitoring efforts should be systematic and widespread, focusing on:

Core Environmental Media: Continued, regular sampling of sediment, soil, and air in historically contaminated areas and remote locations to track concentration trends and long-range transport. cdc.govepa.gov

Biota Across Trophic Levels: Analyzing PBB concentrations in a range of organisms, from primary producers to apex predators, to monitor bioaccumulation and biomagnification trends. inchem.org

Human Tissues: Ongoing monitoring of PBB levels in human serum and adipose tissue, particularly in exposed populations, to assess changes in body burden over time. nih.gov

A robust long-term monitoring program should be designed to detect subtle trends in key ecosystem attributes, including biotic integrity and contaminant levels. researchgate.netresearchgate.net The data generated will be vital for assessing the effectiveness of any remediation efforts and for providing early warnings of any unforeseen ecological changes.

Development of Novel Analytical Techniques for Trace Level Detection and Characterization

The accurate detection and quantification of this compound and its congeners are foundational to all research and monitoring efforts. The primary analytical method has been gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). nih.govttslaboratuvar.comchromatographyonline.com

While effective, future research demands the development of novel analytical techniques with enhanced sensitivity and selectivity to:

Achieve Lower Detection Limits: As environmental concentrations decrease over time, methods capable of detecting trace (picogram to femtogram) levels are necessary. nih.gov Techniques such as isotope-dilution gas chromatography–tandem mass spectrometry (GC-MS/MS) are pushing these boundaries, allowing for quantification in the low pg/mL range in complex matrices like serum. nih.gov

Characterize Unknowns: High-resolution mass spectrometry (HRMS) can be instrumental in identifying the unknown transformation products mentioned in section 8.1.

Improve Sample Preparation: Developing more efficient and cleaner extraction and purification techniques is crucial for removing interfering compounds from complex environmental and biological samples, thereby improving analytical accuracy. nih.govchromatographyonline.com

The goal is to develop robust, validated methods that can reliably quantify PBBs and their byproducts at environmentally relevant concentrations, even in challenging sample types. youtube.com

Table 2: Comparison of Key Analytical Techniques for PBB Detection

| Analytical Technique | Typical Detection Limit Range | Advantages | Limitations |

|---|---|---|---|

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Low picogram (pg) | High sensitivity to halogenated compounds. nih.gov | Less selective than MS; can be prone to interference from other halogenated compounds. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Picogram (pg) | Provides structural information for definitive identification; high selectivity. nih.govchromatographyonline.com | Slightly less sensitive than ECD for some compounds. nih.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Low picogram (pg) to femtogram (fg) | Extremely high selectivity and sensitivity; reduces matrix interference. nih.gov | Requires more complex instrumentation and method development. |

Integration of this compound Research with Broader Environmental Contaminant Studies

This compound does not exist in an environmental vacuum. Contaminated sites often contain a mixture of pollutants, including other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), DDT, and heavy metals. researchgate.net Future research on this compound will be most impactful when integrated with broader studies of environmental contaminants.

This integrated approach should involve:

Studying Contaminant Mixtures: Investigating the combined and potentially synergistic effects of PBBs co-occurring with other pollutants.

Leveraging Cross-Contaminant Knowledge: PBBs are structurally similar to PCBs. epa.gov Knowledge of the environmental behavior, fate, and analytical methods for PCBs can inform and accelerate PBB research.

Unified Modeling Frameworks: Developing comprehensive environmental models that can simulate the transport and fate of multiple contaminant classes simultaneously to better reflect real-world pollution scenarios. wiley.com

By studying this compound in the context of the larger universe of environmental pollutants, the scientific community can develop more holistic and effective strategies for managing the risks posed by these persistent chemical mixtures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.